molecular formula C18H24ClN3O3S B2815163 2-(2-Methoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1216969-41-3

2-(2-Methoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2815163
CAS No.: 1216969-41-3
M. Wt: 397.92
InChI Key: BTUJUHJKKUZVMI-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenoxy group, a piperazine ring, and a thiazole moiety, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride typically involves multiple steps:

    Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.

    Synthesis of the Thiazole Derivative: The thiazole ring is synthesized by reacting 4-methylthiazole with a suitable alkylating agent.

    Coupling Reaction: The methoxyphenoxy intermediate is then coupled with the thiazole derivative in the presence of a coupling reagent to form the desired product.

    Piperazine Addition: The final step involves the addition of piperazine to the coupled product, followed by hydrochloride salt formation to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenoxy)-1-(4-methylpiperazin-1-yl)ethanone hydrochloride
  • 2-(2-Methoxyphenoxy)-1-(4-(2-methylthiazol-4-yl)piperazin-1-yl)ethanone hydrochloride

Uniqueness

2-(2-Methoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is unique due to the presence of both the thiazole and piperazine rings, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

2-(2-methoxyphenoxy)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S.ClH/c1-14-13-25-17(19-14)11-20-7-9-21(10-8-20)18(22)12-24-16-6-4-3-5-15(16)23-2;/h3-6,13H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUJUHJKKUZVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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